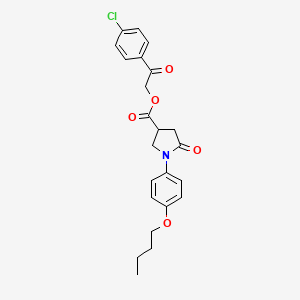

![molecular formula C24H18ClNO2 B4007595 5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azaspirocyclic compounds involves multicomponent condensation techniques, employing N-diphenylphosphinoylimines, alkynes, and zirconocene chloride, among other reagents. These methods afford rapid access to omega-unsaturated dicyclopropylmethylamines, subsequently converted into various azaspirocycles like 5-azaspiro[2.4]heptanes through selective ring-closing metathesis, epoxide opening, or reductive amination processes (Wipf, Stephenson, & Walczak, 2004).

Molecular Structure Analysis

Molecular structure determinations often employ X-ray crystallography, alongside spectroscopic analyses such as 1H and 13C NMR. These analyses reveal intricate details about the compound's geometry, specifically around its carbene C atoms, and offer insights into its stereochemistry and conformational preferences (Hudnall, Reinheimer, & Dorsey, 2021).

Chemical Reactions and Properties

Azaspirocyclic compounds are known for their reactivity in various chemical reactions. The structure of these compounds often influences their reactivity, especially in the context of nucleophilic addition or substitution reactions. The steric hindrance around the carbene carbon atom plays a significant role in determining the compound's reactivity towards different bases or nucleophiles (Hudnall, Reinheimer, & Dorsey, 2021).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

The compound 5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione and its derivatives are of significant interest due to their utility in the synthesis of diverse heterocyclic compounds. For example, multicomponent condensations have facilitated the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic 5-azaspiro derivatives through selective ring-closing metathesis, epoxide opening, or reductive amination. These processes yield functionalized pyrrolidines, piperidines, and azepines, which are crucial scaffolds in drug discovery (Wipf et al., 2004).

Cycloaddition Reactions

Cycloaddition reactions involving itaconic anhydride with diphenyldiazomethane have demonstrated the synthesis of spirocyclopropane derivatives related to 5-azaspiro[2.4]heptane-4,6-diones. These reactions offer new pathways for accessing spiranic cyclopropane derivatives, expanding the chemical repertoire available for pharmaceutical development and materials science (Roussel et al., 2002).

Novel Reagents for Peptide Synthesis

In the realm of peptide synthesis, novel reagents like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been developed for the synthesis of N-protected amino acid-ASUD esters. These compounds serve as active esters in peptide assembly, offering advantages in terms of yield and enantiomeric purity while avoiding the use of potent allergens like DCC (Rao et al., 2016).

Anticonvulsant Activity Studies

Research into the anticonvulsant properties of azaspiro[4.5]decane derivatives has uncovered that these compounds, particularly those with aromatic substitutions, exhibit significant activity in standard tests. This line of inquiry highlights the potential of azaspiro derivatives in developing new treatments for epilepsy and related neurological conditions (Obniska et al., 2006).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones, including derivatives related to the azaspiro[2.4]heptane structure, have shown notable in vitro cytotoxicity against cancer cell lines, suggesting their utility in cancer treatment. These compounds also impact the level of intracellular reactive oxygen species, indicating a potential mechanism of action for their cytotoxic effects (Novotortsev et al., 2021).

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO2/c25-19-12-7-13-20(14-19)26-21(27)15-23(22(26)28)16-24(23,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRALQMOYBZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12CC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)

![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)

![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)

![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)